molecular formula C22H30N4O2 B12494907 1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine

1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine

Cat. No.: B12494907
M. Wt: 382.5 g/mol
InChI Key: APRKDJAZLNXKMZ-UHFFFAOYSA-N
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Description

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine is a complex organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine is unique due to its specific structural features, such as the combination of a pyrazole ring with a bipiperidine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H30N4O2/c1-2-28-19-8-6-17(7-9-19)20-16-21(24-23-20)22(27)26-14-10-18(11-15-26)25-12-4-3-5-13-25/h6-9,16,18H,2-5,10-15H2,1H3,(H,23,24)

InChI Key

APRKDJAZLNXKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N4CCCCC4

Origin of Product

United States

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